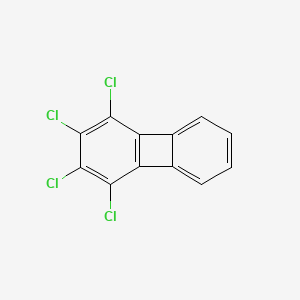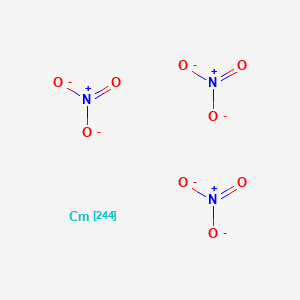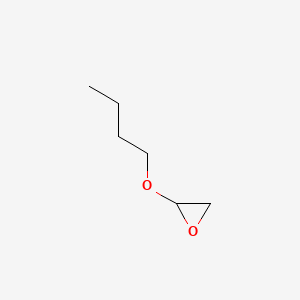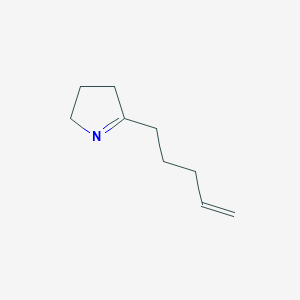
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 3,4-dihydro configuration and a 5-(4-pentenyl) substituent, making it a unique derivative of pyrrole.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines under acidic conditions . Another method includes the electrocyclic ring closure of chalcones and glycine esters or amides, followed by oxidation to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrogen atom in the pyrrole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include catalytic copper(II) and air.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
科学的研究の応用
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2H-Pyrrole, 3,4-dihydro-5-phenyl-: This compound features a phenyl group instead of a pentenyl group.
3,4-Dihydro-2H-pyran: A similar heterocyclic compound with an oxygen atom in the ring instead of nitrogen.
Uniqueness
2H-Pyrrole, 3,4-dihydro-5-(4-pentenyl)- is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
118282-72-7 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
5-pent-4-enyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C9H15N/c1-2-3-4-6-9-7-5-8-10-9/h2H,1,3-8H2 |
InChIキー |
WJKSAHDESXEIBH-UHFFFAOYSA-N |
正規SMILES |
C=CCCCC1=NCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


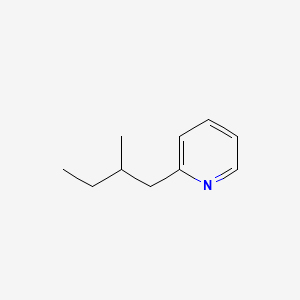


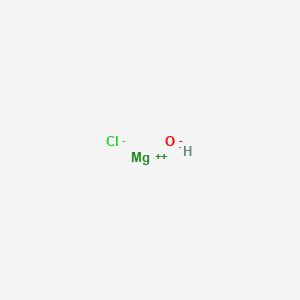
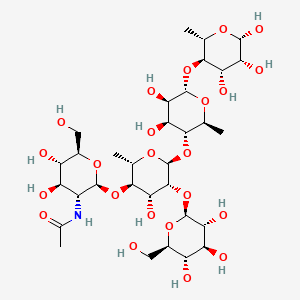
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
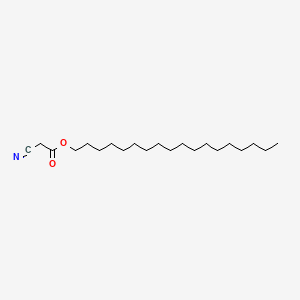
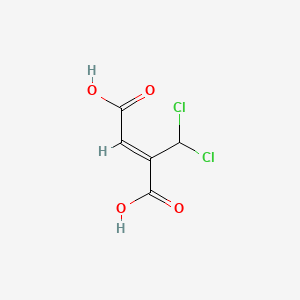
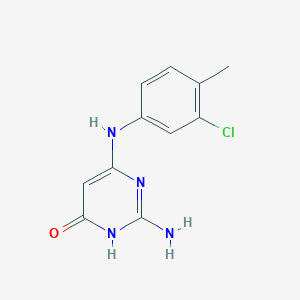
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
